molecular formula C4H9N B1588910 1-Methylcyclopropanamine CAS No. 22936-83-0

1-Methylcyclopropanamine

Cat. No.: B1588910
CAS No.: 22936-83-0
M. Wt: 71.12 g/mol
InChI Key: VSRXAWSAKJABKW-UHFFFAOYSA-N
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Description

1-Methylcyclopropanamine (CAS 22936-83-0) is a cyclopropane derivative with the molecular formula C₄H₉N and a molecular weight of 71.12 g/mol. Its structure features a cyclopropane ring substituted with a methyl group and an amine (-NH₂) group at the same carbon atom, conferring unique steric and electronic properties. The compound is commercially available as a free base (95% purity) and as a hydrochloride salt (CAS 88887-87-0, molecular weight 107.58 g/mol) . Key identifiers include ChemSpider ID 9825887, MDL numbers MFCD11007844 (free base) and MFCD11109576 (hydrochloride), and InChIKey VSRXAWSAKJABKW-UHFFFAOYSA-N .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclopropylcarbamate with hydrogen chloride in 1,4-dioxane at ambient temperature. The reaction proceeds as follows: [ \text{1-Methylcyclopropylcarbamate} + \text{HCl} \rightarrow \text{this compound hydrochloride} ]

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form cyclopropylamines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Methylcyclopropanamine has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinases and other enzymes involved in disease processes.

Case Study: Kinase Inhibition

Research has shown that 1-MCPA derivatives can inhibit specific kinases implicated in inflammatory diseases. For instance, studies have demonstrated that compounds derived from 1-MCPA exhibit selective inhibition of salt-inducible kinases (SIKs), which are involved in regulating inflammatory responses. The optimization of these compounds has led to improved pharmacokinetic properties and selectivity for therapeutic applications in conditions like inflammatory bowel disease (IBD) .

Enzyme Inhibition

This compound and its derivatives have been evaluated for their ability to inhibit various enzymes, including poly(ADP-ribose) polymerase (PARP) and poly(ADP-ribose) glycohydrolase (PARG). These enzymes play crucial roles in DNA repair mechanisms, making them important targets in cancer therapy.

Case Study: PARG Inhibition

A study highlighted the development of small molecules based on 1-MCPA that effectively inhibit PARG, leading to the persistence of poly(ADP-ribose) chains within cells. This inhibition can enhance the cytotoxic effects of DNA-damaging agents used in cancer treatments . The findings suggest that 1-MCPA derivatives could be valuable tools for enhancing the efficacy of existing cancer therapies.

Agricultural Applications

Beyond its medicinal uses, this compound has also been explored in agricultural science, particularly as a plant growth regulator. Its application can enhance the postharvest quality of fruits and vegetables by delaying ripening processes.

Case Study: Postharvest Treatments

Research indicates that treatments involving 1-methylcyclopropene (a related compound) can significantly improve the shelf life and quality of produce by inhibiting ethylene action, which is responsible for fruit ripening. While not directly using 1-MCPA, these findings underscore the relevance of cyclopropane derivatives in agricultural applications .

Chemical Safety and Handling

As with any chemical compound, proper safety protocols must be followed when handling this compound. It is classified as flammable and corrosive, necessitating careful storage and usage practices to mitigate risks associated with exposure .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryBuilding block for kinase inhibitorsSelective SIK inhibition for inflammatory diseases
Enzyme InhibitionInhibitor of PARG for cancer therapyEnhances cytotoxicity of DNA-damaging agents
Agricultural SciencePlant growth regulator for postharvest qualityDelays ripening in fruits
Chemical SafetyFlammable and corrosive; requires safety measuresLaboratory Chemical Safety Summary

Mechanism of Action

The mechanism of action of 1-Methylcyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-Methylcyclopropanamine, highlighting differences in molecular properties, hazards, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Hazards (GHS) Applications
This compound 22936-83-0 C₄H₉N 71.12 Free base; purity ≥95%; no boiling point data available. Not specified Intermediate in organic synthesis
This compound HCl 88887-87-0 C₄H₁₀ClN 107.58 Hydrochloride salt; storage: inert atmosphere, room temperature. H315, H319, H335 (irritant) Pharmaceutical research
N-Methylcyclopropanamine HCl 67376-94-7 C₄H₁₀ClN 107.58 Structural isomer; methyl group on nitrogen instead of cyclopropane ring. Similar to hydrochloride Not explicitly stated
2-Methylcyclopropanamine 97291-66-2 C₄H₉N 71.12 Methyl group on adjacent carbon; estimated boiling point: 84.74–100.13°C . Not specified Potential agrochemical intermediate
1-(Methoxymethyl)cyclopropanamine HCl 1029716-05-9 C₅H₁₂ClNO 137.61 Methoxymethyl substituent; increased polarity. Not specified Specialty chemical synthesis

Structural and Reactivity Differences

  • Substituent Position : this compound’s methyl and amine groups are on the same carbon, creating steric hindrance and influencing ring strain. In contrast, 2-Methylcyclopropanamine has a methyl group on an adjacent carbon, reducing steric effects .
  • Hydrochloride Salts : The hydrochloride forms (e.g., 88887-87-0) exhibit higher molecular weights and improved stability but require careful handling due to irritant properties (H315-H319-H335) .
  • Functional Group Variations : Derivatives like 1-(Methoxymethyl)cyclopropanamine HCl introduce ether groups, enhancing solubility in polar solvents .

Research Findings and Discrepancies

  • Boiling Point Variability : 2-Methylcyclopropanamine’s estimated boiling point ranges from 84.74°C (EPI Suite) to 100.13°C (EPA T.E.S.T.), reflecting differences in predictive models .
  • Synthetic Utility : Cyclopropane derivatives are pivotal in catalytic reactions and asymmetric synthesis, as demonstrated by studies on cyclopropanecarboxamide derivatives .

Biological Activity

1-Methylcyclopropanamine (C₄H₉N) is a small organic compound characterized by its cyclopropane structure, which introduces unique properties due to significant angle strain. This compound is primarily studied for its potential biological activity and applications in various fields, including medicinal chemistry.

  • Molecular Formula : C₄H₉N
  • Molecular Weight : 71.12 g/mol
  • Physical State : Colorless liquid at room temperature with a characteristic amine odor.
  • Synthesis : Commonly synthesized through the reductive amination of cyclopropanecarboxaldehyde with methylamine using reducing agents like sodium borohydride.

Interaction with Biological Targets

Research indicates that this compound may interact with neurotransmitter receptors, although comprehensive studies are still required to fully elucidate its pharmacological profile. Preliminary studies suggest potential binding affinities that warrant further exploration in neuropharmacology .

Case Studies and Research Findings

  • Neurotransmitter Receptor Interaction :
    • Initial studies have shown that this compound could potentially modulate neurotransmitter systems, which may have implications for treating neurological disorders. However, specific receptor interactions and mechanisms remain to be fully characterized.
  • Toxicological Studies :
    • Toxicity assessments indicate that this compound exhibits irritant properties and is classified as flammable and corrosive . The compound does not show evidence of endocrine-disrupting properties based on current literature, which is crucial for evaluating its safety profile in pharmaceutical applications .

Comparative Analysis of Related Compounds

The following table summarizes the structural and functional comparisons between this compound and related compounds:

CompoundStructure TypeNotable Features
CyclopropylaminePrimary AmineLacks methyl substitution on nitrogen; more reactive
N,N-DimethylcyclopropanamineTertiary AmineIncreased steric hindrance due to two methyl groups
1-MethylpiperidineSaturated RingMore stable due to larger ring size
N-MethylpyrrolidineFive-Membered RingExhibits different biological activities

Pharmacological Potential

The unique three-membered ring structure of this compound contributes to its reactivity and potential as a building block for more complex molecules. Its basicity and nucleophilicity are essential for its interaction with various biological targets. Ongoing research aims to explore its utility in drug development, particularly in areas requiring innovative chemical scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 1-Methylcyclopropanamine, and how can purity be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on cyclopropane ring protons (δ ~0.5–1.5 ppm) and amine protons (δ ~1.5–2.5 ppm). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection should verify purity (>98%) by identifying trace impurities. Elemental analysis (C, H, N) validates molecular formula consistency (C₄H₉N) . For novel derivatives, high-resolution mass spectrometry (HRMS) is essential.

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer : Key parameters include:

  • Cyclopropanation : Use [2+1] cycloaddition with methylene transfer reagents (e.g., CH₂N₂) under controlled temperatures (−10°C to 25°C) to minimize side reactions.
  • Amine functionalization : Reductive amination or Gabriel synthesis with cyclopropane-containing precursors.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, optimizing pressure (1–3 atm H₂) and solvent polarity (e.g., ethanol/THF mixtures).
    Document reaction conditions (time, pH, solvent ratios) in supplementary materials to ensure reproducibility .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as cyclopropane rings are prone to ring-opening under acidic conditions. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (cyclopropane angle ~60°) and amine nucleophilicity. Molecular dynamics simulations (MD) assess solvent interactions. Validate predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates). Open-access tools like Gaussian or ORCA are recommended .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-response curves : Use standardized assays (e.g., enzyme inhibition, cell viability) with triplicate measurements and positive/negative controls (e.g., IC₅₀ values for reference compounds).
  • Data normalization : Account for batch-to-batch variability using internal standards (e.g., housekeeping genes in qPCR).
  • Meta-analysis : Apply statistical models (ANOVA, Tukey’s HSD) to reconcile disparities across studies. Public repositories like PubChem BioAssay provide comparative datasets .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical and methodological challenges?

  • Methodological Answer :

  • Animal models : Use Sprague-Dawley rats or C57BL/6 mice with ethical approval (IACUC protocols). Administer via oral gavage or IV (dose range: 10–100 mg/kg).
  • Sampling : Collect plasma at timed intervals (0.5–24 hrs) for LC-MS/MS analysis of metabolites.
  • Compliance : Adhere to ARRIVE guidelines for reporting and submit raw data to FAIR-aligned repositories .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) identifies key descriptors (logP, polar surface area). Use cheminformatics software (e.g., Schrödinger’s QikProp) to generate 3D-QSAR models. Cross-validate with leave-one-out (LOO) or k-fold methods. Share code via GitHub or Zenodo .

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Step-by-step protocols : Include exact quantities, reaction monitoring (TLC/Rf values), and purification details (column chromatography gradients).
  • Supplementary files : Upload NMR/FTIR spectra, chromatograms, and crystallographic data (if applicable) in CIF format.
    Follow guidelines from Medicinal Chemistry Research for compound characterization .

Q. Tables for Methodological Reference

Parameter Optimal Conditions Validation Method Reference
Synthetic Yield65–85% (depending on route)GC-MS, Elemental Analysis
Purity Threshold≥98%HPLC-UV (λ = 254 nm)
Stability (Accelerated Aging)4 weeks at 40°C/75% RHDegradation profiling via LC-MS
Computational Basis SetB3LYP/6-31G*Gaussian/ORCA output files

Properties

IUPAC Name

1-methylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(5)2-3-4/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXAWSAKJABKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469999
Record name 1-METHYLCYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22936-83-0
Record name 1-Methylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22936-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYLCYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylcyclopropanamine
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1-Methylcyclopropanamine
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1-Methylcyclopropanamine
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1-Methylcyclopropanamine
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1-Methylcyclopropanamine
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1-Methylcyclopropanamine

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